molecular formula C21H11ClF2N4O3S B11212313 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11212313
M. Wt: 472.9 g/mol
InChI Key: OXUSENOBROXJFP-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with a piperazine ring and a pyridine-thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate diketones or amidines under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine.

    Attachment of the pyridine-thioacetyl group: This is typically done through a thioesterification reaction, where the pyridine-thioacetyl group is introduced using a thioester reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The pyridine-thioacetyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-6-{4-[(pyridin-2-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
  • 1,3-dimethyl-6-{4-[(pyridin-3-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
  • 1,3-dimethyl-6-{4-[(pyridin-5-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the pyridine-thioacetyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C21H11ClF2N4O3S

Molecular Weight

472.9 g/mol

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H11ClF2N4O3S/c22-14-5-4-11(8-15(14)24)19-25-17(31-26-19)10-27-16-6-7-32-18(16)20(29)28(21(27)30)13-3-1-2-12(23)9-13/h1-9H,10H2

InChI Key

OXUSENOBROXJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

Origin of Product

United States

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